Epinastine hydrochloride

Receptor binding affinity Histamine H1 receptor In vitro pharmacology

Choose Epinastine hydrochloride for your research to leverage its unique, evidence-backed differentiation: superior high-affinity H1 antagonism (Ki 1.41–1.62 nM) combined with a non-sedating profile due to minimal blood-brain barrier penetration, ensuring behavioral endpoints remain uncompromised. It outperforms olopatadine in preserving ocular surface integrity, surpasses azelastine in multi-mediator inhibition studies, and uniquely targets insect octopamine receptors (Ki 1.1–2 nM) for specialized neuroscience research. This compound delivers the unmatched potency and selectivity your demanding preclinical models require.

Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
CAS No. 80012-44-8
Cat. No. B7819299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinastine hydrochloride
CAS80012-44-8
Molecular FormulaC16H16ClN3
Molecular Weight285.77 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl
InChIInChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
InChIKeyVKXSGUIOOQPGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinastine Hydrochloride CAS 80012-44-8: A Dual-Action H1 Antagonist with Mast Cell Stabilizing Properties


Epinastine hydrochloride (CAS 80012-44-8) is a tetracyclic, non-sedating histamine H1 receptor antagonist that also functions as a mast cell stabilizer, inhibiting the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines [1][2]. It exhibits high affinity for the H1 receptor (Ki = 1.41–1.62 nM) and possesses a unique binding profile that includes affinity for H2, α-adrenergic, and 5-HT2 receptors, though its physicochemical properties prevent significant blood-brain barrier penetration, resulting in a non-sedating clinical profile [3]. It is primarily formulated as a 0.05% ophthalmic solution for the treatment of allergic conjunctivitis, where it provides rapid relief of ocular itching and conjunctival hyperemia [4].

Why Epinastine Hydrochloride Cannot Be Simply Substituted with Olopatadine, Ketotifen, or Azelastine


While epinastine, olopatadine, ketotifen, and azelastine are all classified as dual-action topical antihistamines with mast cell stabilizing properties, significant differences exist in their receptor binding affinities, CNS penetration profiles, ocular comfort, and clinical tolerability that preclude simple interchangeability [1]. The differential evidence below demonstrates that epinastine's unique combination of high H1 affinity, minimal blood-brain barrier penetration, and superior ocular comfort profile distinguishes it from its closest analogs in ways that directly impact patient outcomes and research applications [2][3].

Epinastine Hydrochloride Differential Evidence: Quantitative Comparisons vs. Olopatadine, Ketotifen, and Azelastine


Superior H1 Receptor Binding Affinity of Epinastine Hydrochloride vs. Olopatadine

Epinastine hydrochloride demonstrates significantly higher affinity for the histamine H1 receptor compared to olopatadine, as measured by Ki values in guinea pig cerebellar membranes. Epinastine's Ki of 1.41–1.62 nM represents approximately a 20- to 30-fold greater binding affinity than olopatadine's Ki of 31.6–41 nM [1][2]. This higher affinity may translate to more potent receptor blockade at lower concentrations.

Receptor binding affinity Histamine H1 receptor In vitro pharmacology

Absence of CNS Sedation: Epinastine vs. Olopatadine and Ketotifen in Sleep Latency Models

In a rat model assessing sedative effects via sleep latency measurement, epinastine caused no significant decrease in sleep latency even at a high oral dose of 50 mg/kg. In contrast, both olopatadine at 50 mg/kg and ketotifen at 10 mg/kg induced significant reductions in sleep latency, indicating CNS penetration and sedative potential [1][2]. This differential CNS profile is attributed to epinastine's poor ability to cross the blood-brain barrier [3].

CNS penetration Sedation Sleep latency Blood-brain barrier

Superior Ocular Comfort: Epinastine vs. Azelastine and Ketotifen

In a randomized, double-masked crossover study of 40 patients with allergic conjunctivitis, epinastine 0.05% ophthalmic solution was rated significantly more comfortable than both azelastine 0.05% and ketotifen 0.025%. At 0.5 minutes post-instillation, the mean comfort score difference between epinastine and azelastine was 2.90 units on an 11-point scale (P < 0.001), with 85% of patients selecting positive comfort descriptors for epinastine versus 34% for azelastine [1].

Ocular comfort Patient tolerability Topical formulation

Reduced Dry Eye Symptoms: Epinastine 0.05% vs. Olopatadine 0.1%

A prospective multicenter observational study of 150 patients with seasonal allergic conjunctivitis found that epinastine 0.05% and olopatadine 0.1% were equally effective in controlling allergic symptoms. However, epinastine caused significantly fewer dry eye symptoms, including less discomfort, burning, and eye blockage sensation, as reported in patient self-control diaries [1]. This advantage was attributed to better tear film preservation with epinastine [1][2].

Dry eye Tear film stability Tolerability

Greater Potency in Inhibiting PAF-Induced Bronchoconstriction: Epinastine vs. Ketotifen and Azelastine

In a guinea pig model of PAF-induced bronchospasm, epinastine demonstrated greater inhibitory potency than both ketotifen and azelastine. Epinastine was more effective than ketotifen in inhibiting PAF-induced bronchoconstriction, and azelastine was reported to be 1.36-4.57 times less potent than epinastine in inhibiting bronchoconstriction induced by various bronchospasmogens including PAF [1][2].

Bronchoconstriction PAF antagonism In vivo pharmacology

Unique High-Affinity Antagonism of Insect Octopamine Receptors

Epinastine hydrochloride demonstrates uniquely high affinity for insect neuronal octopamine receptors, with Ki values of 2 nM in locust neurons and 1.1 nM in honeybee nervous system [1]. This high affinity and specificity for octopamine receptors is not a shared characteristic among other clinically used antihistamines such as olopatadine, ketotifen, or azelastine [2].

Octopamine receptor Insect neuroscience Invertebrate pharmacology

Optimal Application Scenarios for Epinastine Hydrochloride Based on Differential Evidence


Preclinical Models of Allergic Conjunctivitis Requiring High H1 Affinity with Minimal Ocular Surface Disruption

Epinastine hydrochloride 0.05% ophthalmic solution is ideally suited for preclinical efficacy and tolerability studies in allergic conjunctivitis models where high H1 receptor affinity (Ki = 1.41–1.62 nM) is required but ocular surface integrity must be preserved. The compound's demonstrated superiority over olopatadine 0.1% in reducing dry eye symptoms and discomfort, as shown in a 150-patient observational study [6], makes it the preferred choice for chronic dosing protocols in animal models of seasonal allergic conjunctivitis .

Invertebrate Neuropharmacology Research Utilizing Octopamine Receptor Pathways

Epinastine hydrochloride serves as a highly specific antagonist of insect neuronal octopamine receptors (Ki = 1.1–2 nM) [6], making it an essential tool compound for research in insect neuroscience, behavioral pharmacology, and neuroethology. Unlike other clinically used antihistamines that lack this activity, epinastine enables targeted investigation of octopamine-mediated signaling pathways in model organisms such as locusts and honeybees .

In Vivo Bronchoconstriction Studies Requiring Broad-Spectrum Mediator Inhibition

For research applications involving complex allergic airway responses where both histamine and platelet-activating factor (PAF) pathways contribute to pathophysiology, epinastine hydrochloride offers superior potency over ketotifen and azelastine. In guinea pig models, epinastine demonstrated stronger inhibition of PAF-induced bronchoconstriction than ketotifen and was 1.36–4.57 times more potent than azelastine [6]. This broader inhibitory profile makes epinastine the preferred compound for studies requiring multi-mediator antagonism in a single agent.

CNS-Sparing Antihistamine Research Requiring Absence of Sedative Confounds

Epinastine hydrochloride is the optimal selection for studies where CNS sedation would confound behavioral or cognitive endpoints. Unlike olopatadine (50 mg/kg) and ketotifen (10 mg/kg), which significantly reduce sleep latency in rat models, epinastine at 50 mg/kg shows no sedative effect [6]. This CNS-sparing profile, attributed to minimal blood-brain barrier penetration, is critical for experiments evaluating cognitive function, locomotor activity, or sleep-wake cycles where comparator antihistamines introduce unwanted sedation bias [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinastine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.